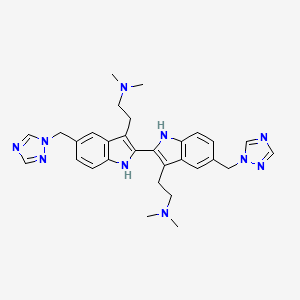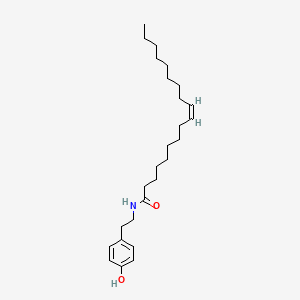
N-(4-hydroxyphenethyl)oleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenethyl)oleamide is a compound that belongs to the family of fatty acid amides. It is structurally characterized by the presence of a hydroxyphenethyl group attached to an oleamide backbone. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenethyl)oleamide typically involves the reaction of oleic acid with 4-hydroxyphenethylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions: N-(4-hydroxyphenethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxyphenethyl ketone or aldehyde derivatives.
Reduction: Formation of N-(4-hydroxyphenethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-hydroxyphenethyl)oleamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular signaling and as a modulator of biological pathways.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties, as well as its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(4-hydroxyphenethyl)oleamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acid amides and subsequent activation of cannabinoid receptors. This can result in various physiological effects, including neuroprotection and anti-inflammatory responses.
類似化合物との比較
N-(4-hydroxyphenethyl)oleamide can be compared with other similar compounds such as:
Oleamide: A fatty acid amide known for its sleep-inducing properties.
N-palmitoylethanolamide: An endogenous lipid with anti-inflammatory and analgesic effects.
Anandamide: An endocannabinoid that binds to cannabinoid receptors and modulates various physiological processes.
Uniqueness: this compound is unique due to the presence of the hydroxyphenethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in a manner different from other fatty acid amides.
特性
分子式 |
C26H43NO2 |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
(Z)-N-[2-(4-hydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h9-10,18-21,28H,2-8,11-17,22-23H2,1H3,(H,27,29)/b10-9- |
InChIキー |
MWHSBABGQKDUFQ-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
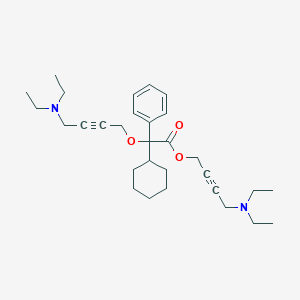
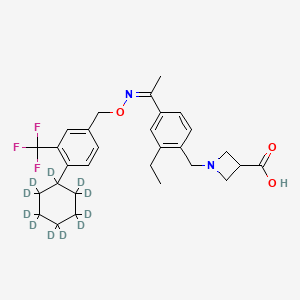
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
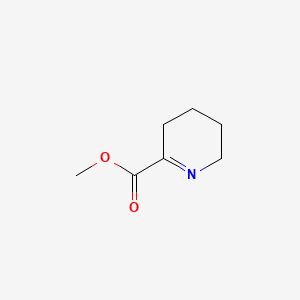

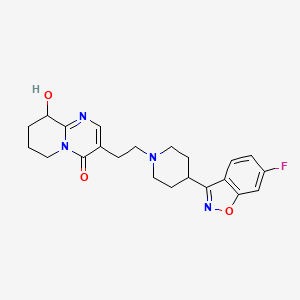
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
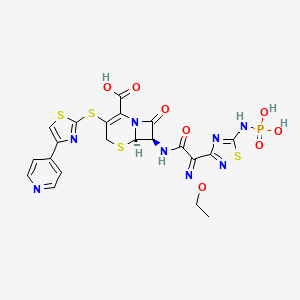
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
